Cas no 3116-35-6 (1-(piperazin-1-yl)-2-propylpentan-1-one)

1-(Piperazin-1-yl)-2-propylpentan-1-one is a synthetic organic compound featuring a piperazine moiety linked to a ketone-functionalized pentane chain. This structure imparts versatility in chemical reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The piperazine group enhances binding affinity in bioactive molecules, while the ketone functionality allows for further derivatization. Its balanced lipophilicity and steric properties contribute to favorable pharmacokinetic profiles in drug development. The compound is particularly useful in the design of CNS-targeting agents and enzyme inhibitors due to its structural adaptability. High purity grades ensure consistency in research and industrial applications. Proper handling and storage are recommended to maintain stability.
1-(piperazin-1-yl)-2-propylpentan-1-one structure
3116-35-6 structure
Product Name:1-(piperazin-1-yl)-2-propylpentan-1-one
CAS No:3116-35-6
MF:C12H24N2O
MW:212.331763267517
CID:318340
PubChem ID:201027
Update Time:2025-06-25

1-(piperazin-1-yl)-2-propylpentan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-Pentanone,1-(1-piperazinyl)-2-propyl-
    • 1-piperazin-1-yl-2-propylpentan-1-one
    • 1-(piperazin-1-yl)-2-propylpentan-1-one
    • F1908-1377
    • DTXSID60185089
    • starbld0048063
    • 1-(2-propylpentanoyl)piperazine
    • BRN 0641360
    • Piperazine, 1-(2-propylvaleryl)-
    • 3116-35-6
    • 1-(2-Propylvaleryl)piperazine
    • AKOS015941517
    • Inchi: 1S/C12H24N2O/c1-3-5-11(6-4-2)12(15)14-9-7-13-8-10-14/h11,13H,3-10H2,1-2H3
    • InChI Key: CQBMAYFECNZWON-UHFFFAOYSA-N
    • SMILES: O=C(C(CCC)CCC)N1CCNCC1

Computed Properties

  • Exact Mass: 212.18902
  • Monoisotopic Mass: 212.189
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 182
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 32.3Ų

Experimental Properties

  • Density: 0.946
  • Boiling Point: 339.8°C at 760 mmHg
  • Flash Point: 159.3°C
  • Refractive Index: 1.467
  • PSA: 32.34

1-(piperazin-1-yl)-2-propylpentan-1-one Pricemore >>

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$ 115.00 2022-06-03
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1-(piperazin-1-yl)-2-propylpentan-1-one Related Literature

Additional information on 1-(piperazin-1-yl)-2-propylpentan-1-one

Research Brief on 1-(piperazin-1-yl)-2-propylpentan-1-one (CAS: 3116-35-6) in Chemical Biology and Pharmaceutical Applications

1-(piperazin-1-yl)-2-propylpentan-1-one (CAS: 3116-35-6) is a synthetic compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its piperazine moiety and ketone functional group, has been explored for its diverse biological activities, including its role as a precursor or intermediate in the synthesis of more complex pharmacologically active molecules. Recent studies have focused on its structural properties, synthetic pathways, and potential therapeutic applications, making it a subject of interest for researchers in medicinal chemistry and drug development.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the synthetic optimization of 1-(piperazin-1-yl)-2-propylpentan-1-one to enhance its yield and purity. The study employed advanced spectroscopic techniques, including NMR and mass spectrometry, to confirm the compound's structure and purity. The results demonstrated that modifications to the reaction conditions, such as temperature and solvent selection, significantly improved the synthesis efficiency, achieving a yield of over 85%. This advancement is critical for scaling up production for further pharmacological evaluations.

Another recent study, featured in Bioorganic & Medicinal Chemistry Letters, explored the compound's potential as a building block for novel kinase inhibitors. The researchers synthesized a series of derivatives by functionalizing the piperazine ring and evaluated their inhibitory activity against a panel of kinases. Preliminary results indicated that certain derivatives exhibited moderate to strong inhibition of specific kinases involved in cancer pathways. These findings suggest that 1-(piperazin-1-yl)-2-propylpentan-1-one could serve as a valuable scaffold for developing targeted therapies, particularly in oncology.

Further investigations into the compound's pharmacokinetic properties were reported in a 2024 preprint on ChemRxiv. The study utilized in vitro and in vivo models to assess the absorption, distribution, metabolism, and excretion (ADME) profiles of 1-(piperazin-1-yl)-2-propylpentan-1-one. The results revealed favorable metabolic stability and moderate bioavailability, highlighting its potential as a drug candidate. However, the study also identified areas for improvement, such as enhancing solubility to optimize oral administration. These insights are crucial for guiding future formulation strategies.

In addition to its therapeutic potential, 1-(piperazin-1-yl)-2-propylpentan-1-one has been studied for its role in chemical biology. A 2023 paper in ACS Chemical Biology described its use as a probe to investigate protein-ligand interactions. The compound's unique structure allowed researchers to map binding sites on target proteins, providing valuable data for structure-based drug design. This application underscores the compound's versatility beyond traditional drug development, offering tools for fundamental biological research.

Despite these promising developments, challenges remain in the clinical translation of 1-(piperazin-1-yl)-2-propylpentan-1-one. Regulatory considerations, such as safety and toxicity profiles, require further evaluation. Ongoing studies are addressing these gaps, with a focus on comprehensive preclinical assessments. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the compound's progression toward clinical trials.

In conclusion, 1-(piperazin-1-yl)-2-propylpentan-1-one (CAS: 3116-35-6) represents a compelling area of research in chemical biology and pharmaceutical sciences. Recent advancements in synthesis, biological activity, and pharmacokinetics highlight its potential as a therapeutic agent and research tool. Continued exploration of its derivatives and mechanisms of action will likely yield further innovations, positioning this compound as a key player in future drug discovery endeavors.

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